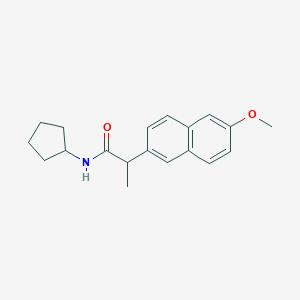
N-cyclopentyl-2-(6-methoxy-2-naphthyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-(6-methoxy-2-naphthyl)propanamide, also known as GW501516 or Endurobol, is a synthetic agonist of peroxisome proliferator-activated receptor delta (PPARδ). It was initially developed as a drug to treat metabolic disorders such as obesity, diabetes, and dyslipidemia. However, it has gained popularity in the sports industry as a performance-enhancing drug due to its ability to increase endurance and fat burning.
Mecanismo De Acción
N-cyclopentyl-2-(6-methoxy-2-naphthyl)propanamide activates PPARδ, a nuclear receptor that plays a crucial role in regulating energy metabolism. PPARδ activation leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved endurance and energy expenditure. It also has anti-inflammatory effects and can reduce oxidative stress and apoptosis.
Biochemical and Physiological Effects
N-cyclopentyl-2-(6-methoxy-2-naphthyl)propanamide has been shown to increase endurance and improve exercise performance in animal models. It also leads to a reduction in body fat and an increase in lean muscle mass. Additionally, it has been found to have cardioprotective effects and can improve lipid profiles in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-2-(6-methoxy-2-naphthyl)propanamide is a useful tool for studying the role of PPARδ in energy metabolism and metabolic disorders. It can be used to investigate the molecular mechanisms underlying its effects on glucose and lipid metabolism, as well as its potential therapeutic applications. However, its use in animal studies is controversial due to its potential for abuse as a performance-enhancing drug.
Direcciones Futuras
There are several potential future directions for research on N-cyclopentyl-2-(6-methoxy-2-naphthyl)propanamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it may have applications in the treatment of cancer and cardiovascular disease. Further studies are needed to investigate its long-term safety and efficacy in humans.
Métodos De Síntesis
N-cyclopentyl-2-(6-methoxy-2-naphthyl)propanamide is synthesized through a multistep process involving the condensation of 2-naphthol with cyclopentanone to form the intermediate 2-cyclopentyl-6-methoxy-1-naphthol. This intermediate is then reacted with 4-chlorobutyryl chloride to form the final product, N-cyclopentyl-2-(6-methoxy-2-naphthyl)propanamide.
Aplicaciones Científicas De Investigación
N-cyclopentyl-2-(6-methoxy-2-naphthyl)propanamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders. It has been shown to improve glucose metabolism, increase insulin sensitivity, and reduce inflammation in animal models. Additionally, it has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
N-cyclopentyl-2-(6-methoxy-2-naphthyl)propanamide |
|---|---|
Fórmula molecular |
C19H23NO2 |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
N-cyclopentyl-2-(6-methoxynaphthalen-2-yl)propanamide |
InChI |
InChI=1S/C19H23NO2/c1-13(19(21)20-17-5-3-4-6-17)14-7-8-16-12-18(22-2)10-9-15(16)11-14/h7-13,17H,3-6H2,1-2H3,(H,20,21) |
Clave InChI |
IRMBCSIZOJMDIQ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)NC3CCCC3 |
SMILES canónico |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)NC3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B270298.png)
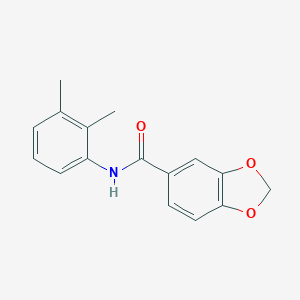
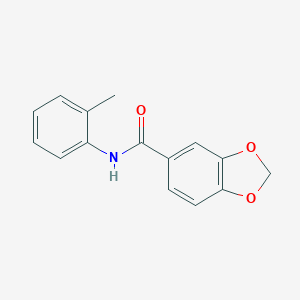
![6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270311.png)
![6-[6-(4-methylphenyl)-4-phenyl-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270312.png)
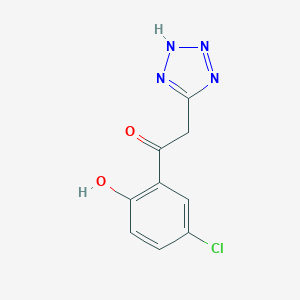

![6-bromo-4-(5H-chromeno[4,3-b]pyridin-3-yl)-3-phenyl-2H-chromen-2-one](/img/structure/B270324.png)

![N-(2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B270331.png)
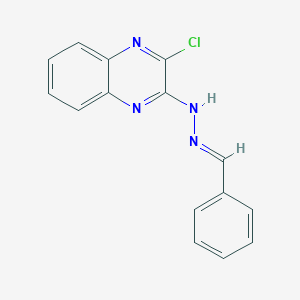
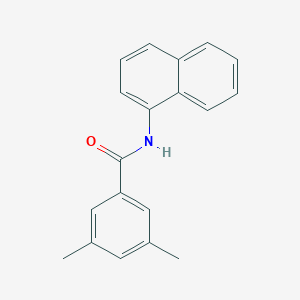
![2-{[4-cyclohexyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B270337.png)
